molecular formula C17H11Cl2NO2 B5808496 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one

2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one

Cat. No. B5808496
M. Wt: 332.2 g/mol
InChI Key: KZBANUNUNDRFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It was first synthesized in 1999 and has since been used in various studies to investigate its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one involves its interaction with chloride channels. This compound binds to the intracellular side of the channel and blocks the flow of chloride ions through the channel. This results in the inhibition of various physiological processes that are dependent on chloride ion flow.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurons, this compound has been shown to inhibit the release of neurotransmitters and modulate synaptic transmission. In smooth muscle cells, this compound has been shown to inhibit contraction and modulate vascular tone. In epithelial cells, this compound has been shown to inhibit fluid secretion and modulate ion transport.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also selective for chloride channels and does not affect other ion channels. However, this compound has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of more potent and selective chloride channel blockers. Another potential direction is the investigation of the role of chloride channels in various disease states, such as hypertension and cystic fibrosis. Additionally, this compound could be used as a tool to investigate the role of chloride channels in cancer cell migration and invasion.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one involves the reaction of 2,4-dichlorophenyl isocyanate with 2-methylphenylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form this compound. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is its use as a chloride channel blocker. This compound has been shown to selectively block chloride channels in various cell types, including neurons, smooth muscle cells, and epithelial cells. This property has made this compound a valuable tool for investigating the role of chloride channels in various physiological processes.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-10-4-2-3-5-12(10)15-9-16(21)22-17(20-15)13-7-6-11(18)8-14(13)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBANUNUNDRFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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